molecular formula C7H10ClNO B3021478 3-(Aminomethyl)phenol hydrochloride CAS No. 13269-15-3

3-(Aminomethyl)phenol hydrochloride

Cat. No. B3021478
CAS RN: 13269-15-3
M. Wt: 159.61 g/mol
InChI Key: WNOPIURUTIVUBE-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)phenol hydrochloride” is a chemical compound with the molecular formula C7H10ClNO . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “3-(Aminomethyl)phenol hydrochloride” is represented by the formula C7H10ClNO . The molecular weight is 159.61 .


Chemical Reactions Analysis

Phenols, which are structurally similar to “3-(Aminomethyl)phenol hydrochloride”, are known to be highly reactive substrates for various chemical reactions. These include electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Scientific Research Applications

Saluretic and Diuretic Agents

3-(Aminomethyl)phenol hydrochloride has been explored in the development of new saluretic and diuretic agents. Studies have synthesized and tested derivatives of 2-(aminomethyl)phenol for their saluretic and diuretic effects in rats and dogs. Specific compounds like 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride and 7-(aminomethyl)-6-hydroxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene hydrochloride showed high activity in this regard (Deana et al., 1983).

High-Ceiling Diuretics

Research has also focused on developing [(aminomethyl)aryloxy]acetic acid esters, a new class of high-ceiling diuretics. The effects of nitrogen and aromatic nuclear substitution in these compounds have been evaluated for their potential as diuretics (Lee et al., 1984).

One-Pot Synthesis Methods

Efforts in synthesizing 2-(N-substituted aminomethyl) phenols have utilized "One-pot" synthesis methods, which have proven to be greener and more efficient compared to "step-by-step" methods. These compounds were synthesized from amino acid esters hydrochloride and salicylaldehyde (Liu Han-wen, 2010).

Reactivity Studies

Studies comparing the reactivity of ortho- and para-positions of 3-hydroxypyridine and 6-methyl-3-hydroxypyridine during aminomethylation have been conducted. These studies offer insights into the substitution patterns and reactivity of related compounds (Smirnov et al., 1965).

Metallohydrolase Biomimetics

Research on metallohydrolase biomimetics involving 3-(Aminomethyl)phenol hydrochloride has been carried out. Specifically, dinuclear complexes mimicking the coordination environment of metallohydrolase active sites have been synthesized and studied for their catalytic activity and potential applications (Peralta et al., 2010).

Renewable Building Blocks in Polybenzoxazine

Phloretic acid, closely related to 3-(Aminomethyl)phenol, has been explored as a renewable building block for polybenzoxazine, a class of thermosetting resins. This research demonstrates the potential of using renewable phenolic compounds in material science applications (Trejo-Machin et al., 2017).

Synthesis of Modified 2-(Aminomethyl)phenols

The synthesis and testing of modified 2-(aminomethyl)phenols have been conducted to explore their potential as saluretic and diuretic agents. The impact of functional group reorientation and modification on these compounds' activities was a key focus of the study (Stokker et al., 1981).

Benzoxazine Synthesis and Intermediates

Research has also been carried out on the synthesis of 2-(aminomethyl)phenol and its derivatives as reactants for 1,3-benzoxazines, highlighting the versatility of these compounds in benzoxazine synthesis (Cui et al., 2020).

Wastewater-Free Synthesis Approaches

A study on the wastewater-free synthesis of m-aminophenol and 3-(dibutylamino)phenol, related to 3-(Aminomethyl)phenol hydrochloride, has provided insights into environmentally friendly synthesis methods for these important organic chemical intermediates (Mao et al., 2020).

Bulk Alkylaminophenol Chelates

Research on bulky alkylaminophenol chelates has been conducted, focusing on the synthesis and potential applications of these N,O-ligands in coordination chemistry and responsive systems (Olesiejuk et al., 2018).

Safety and Hazards

While specific safety and hazard information for “3-(Aminomethyl)phenol hydrochloride” was not found, it’s generally recommended to avoid ingestion and inhalation, avoid dust formation, and ensure adequate ventilation when handling similar chemical compounds .

properties

IUPAC Name

3-(aminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4,9H,5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOPIURUTIVUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622122
Record name 3-(Aminomethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)phenol hydrochloride

CAS RN

13269-15-3
Record name 3-(Aminomethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)phenol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Methanol (100 mL) and 10% palladium on carbon (2 g) were charged to a 250 mL Parr bottle followed by 3-cyanophenol (19.0 g, 0.1595 mol) and concentrated HCl (16.66 mL, 0.2 mol). The mixture was hydrogenated at room temperature and 50 psi until the uptake of hydrogen stopped (about 10 h). The reaction was filtered through a bed of Celite and the filter cake was washed with methanol (3×25 mL). The combined filtrates were evaporated under reduced pressure. Remaining volatiles were removed by evaporating the residue twice from 50 mL portions of absolute ethanol. The crude amine hydrochloride, essentially free of residual HCl, was dissolved with warming in a minimum amount of absolute ethanol (˜80 mL) and the stirred solution was diluted with anhydrous diethyl ether (500 mL). The mixture was stirred in an ice bath for 1 h then the colorless crystalline product was filtered off, washed with anhydrous diethyl ether (3×50 mL) and dried in vacuo to furnish (3-hydroxyphenyl)methylamine hydrochloride salt (20.6 g, 80.9%), mp 146-148° C.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
16.66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3-cyanophenol (30 g, 0.252 mol) in ethanol (150 mL) at 25° C. under an atmosphere of nitrogen, was added 10% palladium on carbon (3 g) ) followed by concentrated hydrochloric acid solution (23 mL, 0.277 mol). The reaction mixture was hydrogenated at 50 psi in a Parr apparatus for 2.5 h and was then filtered over Celite® and washed well with ethanol (100 mL). The solvents were concentrated under reduced pressure and the resulting solid was placed under vacuum for 1 h. The solid was dissolved in 150 mL of hot ethanol, filtered and crystallized by adding diethyl ether. The solids were collected by filtration, washed well with diethyl ether and dried under vacuum 24 h to give 3-hydroxybenzylamine hydrochloride (28.88 g, 71% yield) as a colorless solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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